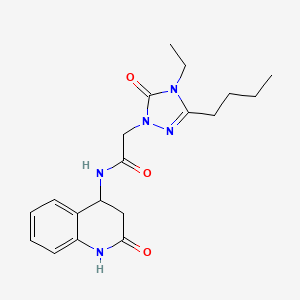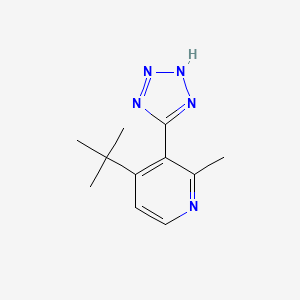![molecular formula C18H26FNO2 B5566219 [3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5566219.png)
[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol” often involves intricate chemical reactions aimed at introducing or modifying specific functional groups to achieve desired properties. For instance, Bisht et al. (2010) synthesized a series of cyclopropyl methanols, demonstrating the critical steps involved in the formation of complex molecules with significant biological activities, highlighting the use of specific reactants and conditions to achieve high-yield and targeted molecular structures (Bisht et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds like “[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol” is crucial for understanding their chemical behavior and potential applications. Advanced analytical techniques, such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy, are often employed to elucidate the precise arrangement of atoms within the molecule. For example, Prasad et al. (2018) and others have utilized these techniques to characterize novel bioactive heterocycles, providing insights into the molecular conformations and stability influenced by intra- and intermolecular interactions (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of “[3-(cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol” and its analogs can be explored through studies on their participation in various chemical reactions. This includes transformations under acidic or basic conditions, as well as reactions involving nucleophilic or electrophilic attack. Lim et al. (2002) investigated the ring opening of activated cyclopropanes, shedding light on the reactivity patterns of cyclopropyl-containing compounds under different conditions (Lim et al., 2002).
Applications De Recherche Scientifique
Antitubercular Activities
Compounds with cyclopropyl and methoxybenzyl groups have been investigated for their antitubercular properties. A study on a series of [4-(aryloxy)phenyl]cyclopropyl methanones, which were further reduced to respective methanols, demonstrated significant in vitro antitubercular activity against Mycobacterium tuberculosis. One specific compound in this series showed promising activity in vivo in mice, suggesting potential applications in developing new antitubercular agents (Bisht et al., 2010).
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could involve clinical trials. Alternatively, if it has interesting chemical properties, it could be studied further in the lab .
Propriétés
IUPAC Name |
[3-(cyclopropylmethyl)-1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO2/c1-22-16-5-6-17(19)15(9-16)11-20-8-2-7-18(12-20,13-21)10-14-3-4-14/h5-6,9,14,21H,2-4,7-8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWKRYVDMVJOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)(CC3CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Cyclopropylmethyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)


![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)
![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)
![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxamide](/img/structure/B5566194.png)
![ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B5566206.png)
![1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5566210.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)
![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)

![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)
![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)